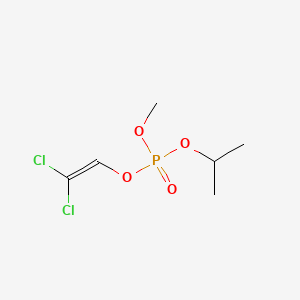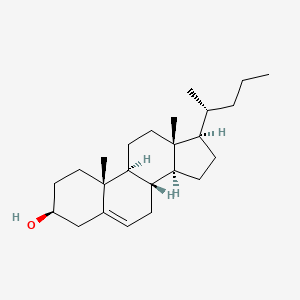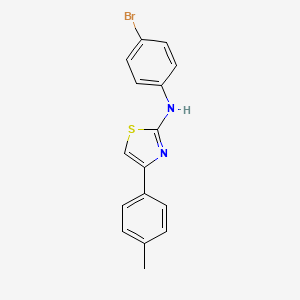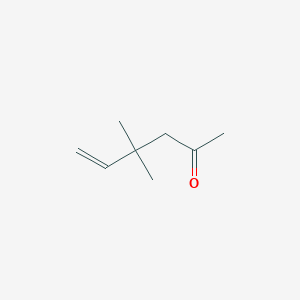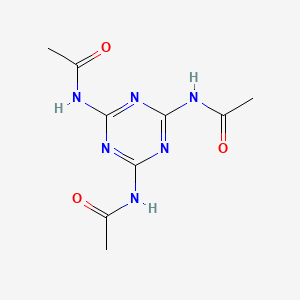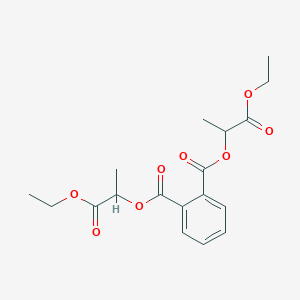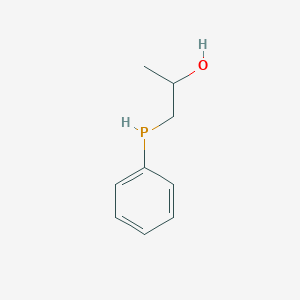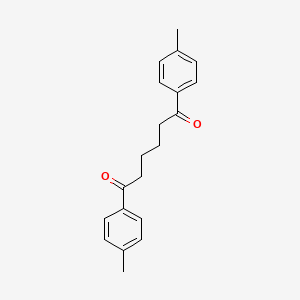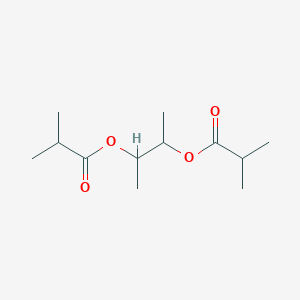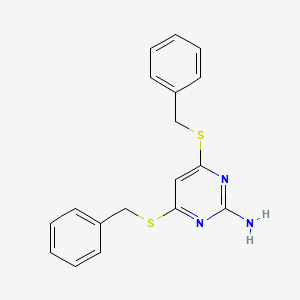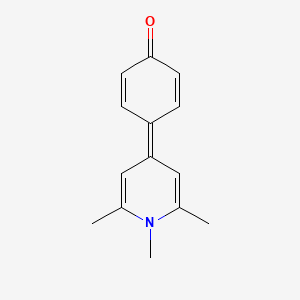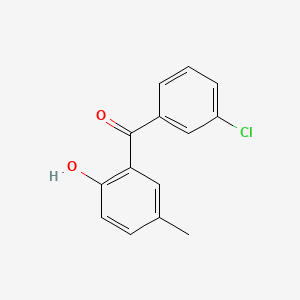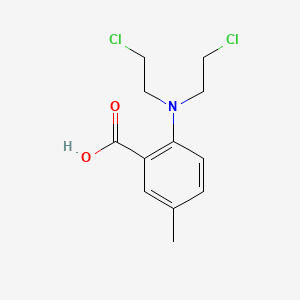
6-Bis(2-chloroethyl)amino-m-toluic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bis(2-chloroethyl)amino-m-toluic acid, also known as 2-[Bis(2-chloroethyl)amino]-5-methylbenzoic acid, is a chemical compound with the molecular formula C12H15Cl2NO2. It is characterized by the presence of a bis(2-chloroethyl)amino group attached to a methylbenzoic acid structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bis(2-chloroethyl)amino-m-toluic acid typically involves the reaction of 5-methylbenzoic acid with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to obtain high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bis(2-chloroethyl)amino-m-toluic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
6-Bis(2-chloroethyl)amino-m-toluic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 6-Bis(2-chloroethyl)amino-m-toluic acid involves its interaction with molecular targets, such as enzymes and receptors. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. These interactions can disrupt normal cellular processes, making the compound a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[Bis(2-chloroethyl)amino]-5-methylbenzoic acid
- 6-[Bis(2-chloroethyl)amino]-m-toluic acid
Uniqueness
6-Bis(2-chloroethyl)amino-m-toluic acid is unique due to its specific structure and the presence of the bis(2-chloroethyl)amino group. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Eigenschaften
CAS-Nummer |
5977-34-4 |
|---|---|
Molekularformel |
C12H15Cl2NO2 |
Molekulargewicht |
276.16 g/mol |
IUPAC-Name |
2-[bis(2-chloroethyl)amino]-5-methylbenzoic acid |
InChI |
InChI=1S/C12H15Cl2NO2/c1-9-2-3-11(10(8-9)12(16)17)15(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3,(H,16,17) |
InChI-Schlüssel |
VNYPKPWUBJWTDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N(CCCl)CCCl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


